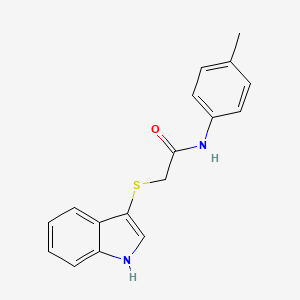

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-12-6-8-13(9-7-12)19-17(20)11-21-16-10-18-15-5-3-2-4-14(15)16/h2-10,18H,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGIKAZTJVYQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide typically involves the reaction of 1H-indole-3-thiol with N-(4-methylphenyl)acetamide under specific conditions. One common method is to use a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with the acetamide derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the indole ring or the acetamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the aromatic ring of the acetamide.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced indole derivatives or modified acetamide structures.

Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison of Key Analogs

Biological Activity

The compound 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article discusses the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis of the Compound

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide typically involves several steps, including the formation of the indole moiety and subsequent reactions to introduce the sulfanyl and acetamide functionalities. The following general synthetic pathway can be outlined:

- Formation of Indole Derivative : The indole structure is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution or other suitable methods.

- Acetamide Formation : The final acetamide group is added through acylation reactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various indole derivatives, including 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide. Notably, compounds similar to this structure have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, indicating potent activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide | HeLa | TBD |

| Similar Indole Derivative 7d | MCF-7 | 0.34 |

| Similar Indole Derivative 7d | HT-29 | 0.86 |

Mechanistic studies suggest that these compounds may induce apoptosis in a dose-dependent manner and arrest the cell cycle at the G2/M phase, similar to known tubulin inhibitors like colchicine .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been explored. Compounds exhibiting structural similarities to 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide have shown promising activity against various bacterial strains. For example, certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide | Staphylococcus aureus | TBD |

| Similar Indole Derivative 7b | Staphylococcus epidermidis | 0.25 |

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide:

- Induction of Apoptosis : In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

- Antimicrobial Efficacy : Research has shown that specific indole derivatives possess significant antibacterial properties, comparable to standard antibiotics like ciprofloxacin, making them potential candidates for further development in antimicrobial therapies .

- Enzyme Inhibition : Molecular docking studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and butyrylcholinesterase, which are crucial for managing conditions like diabetes and Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.